[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-
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Overview
Description
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is a complex organic compound with a unique structure that includes two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- typically involves multi-step organic reactions. One common method includes the coupling of two pyridine derivatives under specific conditions to form the bipyridine structure. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to a wide range of substituted bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific proteins and enzymes, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is explored for its therapeutic potential. It may have applications in treating certain diseases by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of [3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- involves its interaction with specific molecular targets. It can bind to metal ions, forming complexes that exhibit unique chemical and physical properties. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with similar coordination chemistry properties.
4,4’-Bipyridine: Known for its use in coordination polymers and metal-organic frameworks.
1,10-Phenanthroline: A related compound with a similar structure and applications in coordination chemistry.
Uniqueness
[3,4’-Bipyridine]-3’,5’-dicarbonitrile, 1’,4’-dihydro-2’,6’-dimethyl- is unique due to its specific substitution pattern and the presence of nitrile groups
Properties
CAS No. |
64089-24-3 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-12(6-15)14(11-4-3-5-17-8-11)13(7-16)10(2)18-9/h3-5,8,14,18H,1-2H3 |
InChI Key |
HQRBSQHVTZZIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
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